N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1798660-00-0
VCID: VC4087274
InChI: InChI=1S/C16H19NO4/c1-12-5-3-6-13(9-12)21-11-16(18)17-10-15(19-2)14-7-4-8-20-14/h3-9,15H,10-11H2,1-2H3,(H,17,18)
SMILES: CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)OC
Molecular Formula: C16H19NO4
Molecular Weight: 289.33

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide

CAS No.: 1798660-00-0

Cat. No.: VC4087274

Molecular Formula: C16H19NO4

Molecular Weight: 289.33

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide - 1798660-00-0

CAS No. 1798660-00-0
Molecular Formula C16H19NO4
Molecular Weight 289.33
IUPAC Name N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C16H19NO4/c1-12-5-3-6-13(9-12)21-11-16(18)17-10-15(19-2)14-7-4-8-20-14/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Standard InChI Key NCTHZGKOWLZTRF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)OC
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)OC

N-(2-(Furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a furan ring, a methoxyethyl group, and an m-tolyloxyacetamide moiety, suggesting diverse chemical reactivity and biological activity. This article provides an in-depth overview of the compound, including its molecular properties, synthesis, and potential applications.

Synthesis

While specific synthetic routes for this exact compound are not readily available in the literature, similar compounds are typically synthesized through:

  • Amide Bond Formation: Reaction between an amine derivative (e.g., furan-2-ylmethylamine) and a carboxylic acid or acid chloride (e.g., m-tolyloxyacetic acid).

  • Substitution Reactions: Introduction of the methoxy group via nucleophilic substitution or etherification.

  • Catalysis: Use of coupling agents like EDCI or DCC to facilitate amide bond formation under mild conditions.

Potential Applications

Compounds with similar structures have been investigated for various biological activities:

  • Antimicrobial Activity: The furan ring is often associated with antimicrobial properties due to its ability to disrupt microbial membranes.

  • Anti-inflammatory Potential: Amides derived from aromatic acids are known to exhibit anti-inflammatory effects.

  • Drug Design: The combination of hydrophilic (methoxy) and hydrophobic (aromatic) groups makes it a candidate for drug development targeting specific enzymes or receptors.

Related Compounds

Several structurally related compounds have been studied for their pharmacological properties:

  • N-(furan-2-ylmethyl)-acetamides: Known for their antibacterial and antifungal activities.

  • Phenoxyacetamides: Investigated as potential antitubercular agents due to their ability to inhibit Mycobacterium tuberculosis .

Research Findings

Although no direct studies on this compound were identified, related compounds provide insights into its potential:

  • Antitubercular Activity: Phenoxyacetamides have demonstrated minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the range of 4–64 μg/mL .

  • Safety Profiles: Similar compounds exhibited no cytotoxicity in mammalian cell lines, suggesting favorable safety characteristics .

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